2-Methyl-2-(4-nitrophenyl)propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,7-11)8-3-5-9(6-4-8)12(13)14/h3-6H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHPBASXFFHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Methyl 2 4 Nitrophenyl Propan 1 Amine
Reaction Kinetics and Rate-Determining Steps in Aminoaryl Systems
The kinetics of reactions involving aminoaryl compounds are often studied to elucidate the sequence of bond-forming and bond-breaking events that constitute the reaction mechanism. For reactions where the amine acts as a nucleophile, such as in aminolysis, pseudo-first-order conditions are typically employed (with a large excess of the amine) to simplify the rate law. nih.gov The observed rate constants can then be analyzed to determine the rate-determining step (RDS) of the reaction.
In many multi-step reactions, such as the nucleophilic substitution at a carbonyl group involving a tetrahedral intermediate, the RDS can change depending on the reaction conditions and the basicity of the nucleophile. nih.gov For instance, in the aminolysis of certain esters, the breakdown of the tetrahedral intermediate to form products is rate-limiting for weakly basic amines, while the initial formation of the intermediate becomes rate-limiting for highly basic amines. nih.govresearchgate.net
Substituent effects are crucial in modulating the reactivity of aromatic systems. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects. wikipedia.org The substituent constant (σ) quantifies the electron-donating or electron-withdrawing ability of a substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects. wikipedia.orgutexas.edu A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge in the transition state. utexas.edumsudenver.edu Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction by stabilizing a positive charge. msudenver.edu
For 2-Methyl-2-(4-nitrophenyl)propan-1-amine, the para-nitro group has a large, positive σ value, indicating it is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. wikipedia.org This effect increases the electrophilicity of the aromatic ring and influences the basicity of the amine.
Interactive Table: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -Cl | 0.37 | 0.23 | Electron-Withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Electron-Donating (Resonance) |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
Data sourced from studies on substituted benzoic acids. wikipedia.orgmsudenver.edu
The Brønsted relationship provides insight into the mechanism of acid-base catalysis and nucleophilic reactions. Brønsted-type plots of log(k_N) versus the pKₐ of the attacking amine are frequently used to analyze aminolysis reactions. nih.gov The slope of this plot, the Brønsted coefficient (β_nuc), indicates the degree of bond formation in the transition state. A large β_nuc value (e.g., 0.8-1.0) suggests a late transition state with significant bond formation to the nucleophile, often seen when the breakdown of a tetrahedral intermediate is rate-limiting. nih.gov A small β_nuc value (e.g., 0.2-0.3) points to an early transition state, which can occur when the formation of the intermediate is the RDS. nih.govresearchgate.net Biphasic or curved Brønsted plots are indicative of a change in the rate-determining step as the basicity of the amine changes. nih.govnih.gov
Interactive Table: Brønsted Coefficients (β_nuc) for Aminolysis of 4-Nitrophenyl Esters
| Substrate | Amine Series | β_nuc Value(s) | Inferred Mechanism | Reference |
| 4-Chlorophenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | 0.2 (high pKₐ), 0.9 (low pKₐ) | Stepwise, change in RDS | nih.gov |
| 4-Methylphenyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | 0.2 (high pKₐ), 0.9 (low pKₐ) | Stepwise, change in RDS | researchgate.net |
| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | 0.3 (high pKₐ), 1.0 (low pKₐ) | Stepwise, change in RDS | researchgate.net |
| 4-Nitrophenyl nicotinate | Various Amines | 0.90 | Stepwise, intermediate breakdown is RDS |
The solvent can profoundly influence reaction rates and even alter mechanistic pathways by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.org For nucleophilic substitution reactions that proceed through charged intermediates, such as the zwitterionic tetrahedral intermediate in many aminolysis reactions, polar solvents are generally expected to increase the reaction rate by stabilizing the charged species.
Studies on analogous reactions, such as the reaction of 2,4-dinitrochlorobenzene with piperidine, have explored the correlation between second-order rate coefficients and various solvent parameters. rsc.org For aprotic solvents, parameters like the Dimroth-Reichardt E_T(30) value, which measures solvent polarity, can provide a useful correlation. rsc.org Hydrogen-bond donor (HBD) solvents can offer specific stabilization for anionic species, while hydrogen-bond acceptor (HBA) solvents can interact with cationic centers. rsc.org The choice of solvent can therefore be critical in controlling the reaction outcome. For instance, in some cases, a change in solvent can shift a mechanism from stepwise to concerted.
Detailed Mechanistic Pathways
The primary amine group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. savemyexams.com It can participate in nucleophilic substitution reactions, attacking electrophilic carbon centers.
When reacting with substrates like activated esters or acyl halides, the mechanism is typically stepwise, proceeding through a zwitterionic tetrahedral intermediate (T⁺/⁻). nih.govresearchgate.net The reaction involves the initial nucleophilic attack of the amine on the electrophilic center, followed by the expulsion of a leaving group. nih.gov As discussed, the rate-determining step can be either the formation or the breakdown of this intermediate. nih.gov
Stepwise Mechanism (via Tetrahedral Intermediate):
Formation of Intermediate (k₁): The amine nucleophile attacks the electrophilic center.
Reversion to Reactants (k₋₁): The intermediate collapses back to the starting materials.
Expulsion of Leaving Group (k₂): The intermediate breaks down to form the final products.
In contrast, a concerted mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously, without the formation of a stable intermediate. researchgate.net Linear Brønsted plots with intermediate β values (e.g., ~0.5) are often interpreted as evidence for a concerted pathway. researchgate.net
The structure of this compound, with its bulky tertiary carbon adjacent to the amine, may sterically hinder its approach to highly crowded electrophilic centers, potentially favoring substrates with more accessible reaction sites.
The nitro group is one of the most readily reducible functional groups in aromatic compounds. masterorganicchemistry.com The reduction of the nitro group on this compound to the corresponding aniline (B41778) derivative, 2-Amino-2-(4-aminophenyl)propane, is a key transformation. This reduction proceeds through a six-electron process, involving several stable intermediates. nih.gov
The typical reduction pathway occurs sequentially via nitroso and hydroxylamine (B1172632) intermediates: nih.govAr-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)
This transformation can be achieved using a variety of reagents and conditions, which can sometimes be selected to isolate the intermediates. wikipedia.orgnumberanalytics.com
Interactive Table: Common Reagents for Aromatic Nitro Group Reduction
| Reagent(s) | Typical Product | Notes | Reference(s) |
| H₂, Pd/C, PtO₂, or Raney Ni | Amine (Ar-NH₂) | Catalytic hydrogenation; highly efficient but can reduce other functional groups. | masterorganicchemistry.comcommonorganicchemistry.com |
| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (Ar-NH₂) | Classical method using dissolving metals. | masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Amine (Ar-NH₂) | A mild reducing agent. | commonorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (Ar-NH₂) | Useful in aqueous media. | wikipedia.org |
| Zinc dust and NH₄Cl | Hydroxylamine (Ar-NHOH) | Milder conditions can stop the reduction at the hydroxylamine stage. | wikipedia.org |
| LiAlH₄ | Azo compound (Ar-N=N-Ar) | Metal hydrides typically do not yield amines from aromatic nitro compounds. | wikipedia.orgcommonorganicchemistry.com |
Conversely, the primary amine group can undergo oxidation. For instance, oxidation of tertiary alkyl amines with reagents like potassium permanganate (B83412) can lead to the formation of nitro compounds. youtube.com While the primary amine of the title compound is less sterically hindered than a tertiary amine, it can still be susceptible to oxidation, potentially leading to hydroxylamines or nitroso compounds under controlled conditions.
The fragmentation of this compound can be initiated under various conditions, including mass spectrometry, thermal stress, or chemical degradation. The fragmentation patterns are dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments.
Common fragmentation pathways for similar phenethylamine (B48288) structures often involve: researchgate.net
Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. For the title compound, this would involve the cleavage between the carbon bearing the amine group and the tertiary carbon, leading to the formation of a stabilized benzylic radical or cation.
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the tertiary carbon atom. The presence of the nitro group would influence the stability of the resulting carbocation.
Loss of Small Molecules: Fragmentation can also proceed via the loss of stable neutral molecules, such as H₂O (from the protonated molecule), or radicals like •NO₂.
Thermal or chemical degradation could follow different pathways. The degradation of the structurally related 2-amino-2-methyl-1-propanol (B13486) (AMP) has been shown to produce compounds like 4,4-dimethyl-2-oxazolidinone through cyclization and oxidation, suggesting that intramolecular reactions are possible under certain conditions. researchgate.net Oxidative degradation of the aromatic ring or side chain is also a potential degradation pathway, particularly in the presence of strong oxidizing agents or environmental factors.
Catalytic Reduction and Functionalization Mechanisms (e.g., iron-catalyzed nitro reduction)
Detailed Research Findings:
Alternative mechanistic proposals, especially in homogeneous catalysis using ligated iron complexes and reducing agents like silanes or boranes, involve the generation of an iron hydride as the key catalytic intermediate. nih.govcardiff.ac.ukucr.edu Mechanistic studies employing kinetics, electron paramagnetic resonance (EPR), and quantum chemistry have substantiated the presence of a nitroso intermediate in these systems as well. nih.govcardiff.ac.ukucr.edu In these cycles, the iron hydride species is responsible for the reduction of the nitro group.
The nitroso intermediate is not merely a transient species on the path to the amine; its formation opens avenues for further functionalization. By carefully controlling reaction conditions, this intermediate can be trapped to form new bonds, as seen in hydroamination reactions or intramolecular nitroso ene reactions, which enable the synthesis of various N-heterocycles. nih.govnih.gov
The following table summarizes the key mechanistic steps and species involved in the iron-catalyzed reduction of a generic aromatic nitro compound, which serves as a model for this compound.
| Step | Description | Key Intermediates | Catalyst/Reagent Role |
|---|---|---|---|
| 1. Initial Activation | Oxidative addition of iron metal to the nitro group of the aromatic compound. researchgate.netresearchgate.net | Initial iron-nitroarene complex (a) researchgate.net | Iron(0) acts as the reducing agent. |
| 2. Formation of Nitroso Intermediate | Retrocycloaddition of the initial complex eliminates an iron oxide molecule (FeO), yielding a nitrosoaromatic compound. researchgate.netresearchgate.net This intermediate has been experimentally detected. researchgate.netnih.gov | Nitroso derivative (Ar-N=O) | Facilitates the first deoxygenation step. |
| 3. Formation of Nitrene Intermediate | A second iron atom adds to the nitroso derivative, followed by the elimination of another FeO molecule. researchgate.netresearchgate.net | Nitrene intermediate (Ar-N) | Iron(0) facilitates the second deoxygenation. |
| 4. Formation of Amine | The highly reactive nitrene intermediate abstracts protons from the reaction medium (e.g., water) to form the final primary amine. researchgate.net | Aromatic Amine (Ar-NH₂) | A proton source is required for the final reduction step. |
| Alternative Pathway | Generation of an on-cycle iron hydride species which acts as the active reducing agent for the nitro group. nih.govcardiff.ac.ukucr.edu | Iron hydride, Nitroso derivative | Ligated iron complexes catalyze hydride transfer from a donor (e.g., silane). |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm), allowing for the determination of its elemental formula. nih.gov For 2-Methyl-2-(4-nitrophenyl)propan-1-amine (C₁₀H₁₄N₂O₂), HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecular ion [M+H]⁺. The precise mass of this ion allows for the unambiguous calculation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.
Table 3: HRMS Data for the Protonated Molecular Ion
| Ion | Elemental Composition | Calculated Monoisotopic Mass (Da) |
|---|
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation to produce a characteristic spectrum of fragment ions. The fragmentation pathways are indicative of the molecule's structure.
Under conventional Collision-Induced Dissociation (CID), the protonated molecular ion of this compound would be expected to undergo several characteristic fragmentations. The primary amine allows for the facile loss of a neutral ammonia (B1221849) molecule (NH₃). whitman.edu Another common pathway is the cleavage of the C-C bond alpha to the phenyl ring, leading to the formation of a stable benzylic-type cation. The nitro group can also fragment through the loss of NO or NO₂ radicals. nih.gov
Electron-Activated Dissociation (EAD) is a newer fragmentation technique that provides complementary and often more detailed structural information than CID. sciex.com EAD encompasses methods like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD). sciex.com These methods involve the interaction of ions with electrons, leading to fragmentation that is often non-ergodic and can cleave bonds that are resistant to CID. sciex.com For a molecule like this compound, EAD could induce unique fragmentation pathways, such as cleavage of the N-O bonds in the nitro group or different C-C bond cleavages in the alkyl chain, providing additional data points for definitive structural confirmation. nih.govnih.gov
Table 4: Predicted Key Fragment Ions in Mass Spectrometry
| m/z (Da) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 195.11 | [C₁₀H₁₅N₂O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 178.09 | [C₁₀H₁₂NO₂]⁺ | Loss of NH₃ |
| 150.08 | [C₉H₁₂NO]⁺ | Loss of NO₂ from [M+H]⁺ |
| 122.09 | [C₈H₁₂N]⁺ | Loss of NO₂ and C₂H₂ from [M+H]⁺ |
| 106.06 | [C₇H₈N]⁺ | Cleavage forming 4-methylaniline radical cation structure |
Fragmentation Pathway Elucidation and Mechanistic Interpretation
The fragmentation of this compound under electron ionization mass spectrometry (EI-MS) is dictated by the presence of the primary amine, the quaternary benzylic carbon, and the aromatic nitro group. While a specific mass spectrum for this compound is not publicly cataloged, its fragmentation pathway can be predicted based on established principles for aliphatic amines, aromatic nitro compounds, and sterically hindered molecules. cdnsciencepub.comjove.comresearchgate.net The molecular ion (M+) peak is expected to be observed, and its odd molecular weight would be consistent with the nitrogen rule for a compound containing a single nitrogen atom. jove.comwhitman.edu
The primary and most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org In this molecule, α-cleavage would lead to the loss of the 4-nitrophenyl-dimethyl-methyl radical, resulting in the formation of a stable iminium cation at m/z 30 (CH₂=NH₂⁺). This fragment is often the base peak in the mass spectra of primary amines with no α-substitution. whitman.edufuture4200.com
Another significant fragmentation route involves the benzylic C-C bond cleavage. The bond between the quaternary carbon and the aminomethyl group (-CH₂NH₂) can break, leading to the formation of a stable tertiary benzylic carbocation. This process would generate the [M - 31]⁺ ion, corresponding to the 4-nitrocumyl cation. Subsequent fragmentation of the aromatic portion can occur, primarily driven by the nitro group.
The nitro group strongly influences the fragmentation of the aromatic ring. Common fragmentation patterns for aromatic nitro compounds include the loss of neutral species such as NO (loss of 30 Da), NO₂ (loss of 46 Da), and the rearrangement-based loss of an OH radical (loss of 17 Da). rsc.orgresearchgate.net The loss of NO₂ would lead to a [M - 46]⁺ ion. A characteristic fragmentation of aromatic nitro compounds can also involve rearrangement followed by the loss of CO or HCN. cdnsciencepub.comwhitman.edu
A plausible fragmentation pathway initiated by the nitro group could involve the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂) to form an ion at [M-46]⁺. Further fragmentation of this ion would then proceed through pathways typical for alkylbenzenes.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M]+ | [C₁₀H₁₄N₂O₂]+• | Molecular Ion |
| [M-15]+ | [C₉H₁₁N₂O₂]+ | Loss of a methyl radical (•CH₃) |
| [M-30]+ | [C₁₀H₁₄N₂O]+• | Loss of nitric oxide (•NO) from the nitro group |
| [M-31]+ | [C₉H₁₁NO₂]+ | Loss of aminomethyl radical (•CH₂NH₂) via benzylic cleavage |
| [M-46]+ | [C₁₀H₁₄N]+ | Loss of nitro radical (•NO₂) from the nitro group |
| 30 | [CH₄N]+ | α-cleavage leading to the formation of the methaniminium (B15471056) cation (CH₂=NH₂⁺) |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and torsional angles. mdpi.comrsc.org For a chiral molecule like this compound, SCXRD analysis of a single crystal grown from an enantiomerically pure source would allow for the determination of its absolute configuration. mdpi.com
While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), analysis of structurally similar compounds allows for a detailed prediction of its molecular geometry. acs.org For instance, the crystal structure of 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide reveals key structural parameters that are likely to be conserved. nih.gov The bond lengths within the 4-nitrophenyl moiety are expected to be typical for substituted benzene (B151609) rings, with the C-N bond to the nitro group being approximately 1.46 Å and the N-O bonds around 1.21 Å. The geometry around the quaternary carbon atom is anticipated to be tetrahedral, with C-C bond lengths in the range of 1.52-1.55 Å.
| Parameter | Predicted Value/System | Reference/Basis |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules nih.gov |
| Space Group | P2₁/c or P-1 (for racemate) | Centrosymmetric groups are common for racemates mdpi.com |
| C(aromatic)-NO₂ Bond Length | ~1.46 Å | Based on 4-nitrophenyl derivatives |
| N-O Bond Lengths | ~1.21 Å | Based on 4-nitrophenyl derivatives |
| C(quat)-C(aromatic) Bond Length | ~1.53 Å | Standard sp³-sp² C-C bond |
| C(quat)-CH₃ Bond Length | ~1.54 Å | Standard sp³-sp³ C-C bond |
| C(quat)-CH₂NH₂ Bond Length | ~1.55 Å | Standard sp³-sp³ C-C bond |
| C-NH₂ Bond Length | ~1.47 Å | Standard C-N single bond in amines |
Conformational Analysis in the Crystalline State
In the solid state, the molecule's conformation will be a low-energy state that optimizes both intramolecular and intermolecular interactions. The key conformational flexibility in this compound lies in the rotation around the C(quat)-C(aromatic) and C(quat)-C(aminomethyl) single bonds.
The torsion angle defined by C(aromatic)-C(aromatic)-C(quat)-C(aminomethyl) will determine the orientation of the bulky aminomethylpropyl group relative to the plane of the nitrophenyl ring. Steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl groups on the quaternary carbon will likely favor a staggered conformation. Similarly, the torsion angle C(aromatic)-C(quat)-C(aminomethyl)-N will define the position of the amine group. This conformation will be heavily influenced by the formation of intermolecular hydrogen bonds within the crystal lattice. nih.gov Analysis of related structures shows that twists between aromatic rings and adjacent amide or alkyl groups are common to relieve steric strain. nih.gov
Hydrogen Bonding Networks and Crystal Packing Interactions
The crystal packing of this compound will be dominated by hydrogen bonding interactions involving the primary amine group and the nitro group. The -NH₂ group can act as a hydrogen bond donor, while the oxygen atoms of the -NO₂ group are strong hydrogen bond acceptors.
Vibrational Spectroscopy (FT-IR, Raman)
Characteristic Functional Group Vibrations and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. The spectrum of this compound can be interpreted by identifying the characteristic absorption bands for the primary amine (-NH₂), the aromatic nitro group (-NO₂), the substituted benzene ring, and the aliphatic C-H bonds.
Amine Group Vibrations: The primary amine group gives rise to several distinct bands. In the FT-IR spectrum, two medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. orgchemboulder.comspcmc.ac.in The N-H bending (scissoring) vibration typically appears as a medium to strong band in the 1650-1580 cm⁻¹ range. spcmc.ac.inspectroscopyonline.com A broad band due to N-H wagging can also be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aliphatic amine is found in the 1250-1020 cm⁻¹ region. orgchemboulder.comresearcher.life
Nitro Group Vibrations: The aromatic nitro group is characterized by two very strong and easily identifiable stretching vibrations. spectroscopyonline.com The asymmetric N-O stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric N-O stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The high intensity of these bands is due to the large change in dipole moment during the vibration. spectroscopyonline.com Additionally, an NO₂ scissoring vibration can be observed around 850 cm⁻¹. spectroscopyonline.comresearchgate.net
Aromatic and Aliphatic Vibrations: The spectrum will also feature bands associated with the p-substituted benzene ring. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2980-2850 cm⁻¹ range.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine | 3400 - 3300 | Medium |
| N-H Symmetric Stretch | Primary Amine | 3330 - 3250 | Medium |
| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C-H Aliphatic Stretch | -CH₃, -CH₂- | 2980 - 2850 | Medium-Strong |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium-Strong |
| C=C Aromatic Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | Very Strong |
| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | Very Strong |
| C-N Aliphatic Stretch | Amine | 1250 - 1020 | Medium-Weak |
| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |
| NO₂ Bend (Scissoring) | Nitro Group | ~850 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. For aromatic nitro compounds like this compound, this method provides insight into the electronic transitions between different energy levels within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by an intense absorption band in the near-UV or visible region. This primary absorption is characteristic of molecules containing both an electron-donating group (the amine) and an electron-withdrawing group (the nitro group) attached to a conjugated π-system (the benzene ring).
This arrangement facilitates an intramolecular charge-transfer (ICT) transition. Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-donating amino group and the phenyl ring (the highest occupied molecular orbital, HOMO) to an orbital concentrated on the electron-withdrawing nitro group (the lowest unoccupied molecular orbital, LUMO). This π → π* transition results in a significant redistribution of electron density, creating a more polar excited state.
The key electronic transitions expected for this class of compounds are:
Intramolecular Charge-Transfer (ICT) Band: A strong absorption at a longer wavelength (lower energy), which is highly sensitive to the molecular environment.
Local Excitation (LE) Bands: Absorptions at shorter wavelengths (higher energy) corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the nitro group. These are typically less intense and less sensitive to solvent changes than the ICT band.
The absorption characteristics, such as the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), are influenced by the electronic nature of the substituents. The presence of the bulky 2-methylpropan-1-amine group may cause some steric hindrance, potentially twisting the amino group out of the plane of the benzene ring. This could slightly decrease the conjugation and shift the λmax to a shorter wavelength (a hypsochromic or blue shift) compared to the parent p-nitroaniline.
Illustrative Data Table of Expected UV-Vis Absorption Characteristics
Disclaimer: The following table is illustrative and provides hypothetical data based on the known properties of similar p-nitroaniline derivatives. It does not represent experimentally verified data for this compound.
| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Description |
| π → π* (ICT) | 350 - 420 | 10,000 - 20,000 | Intramolecular charge-transfer from the amino group to the nitro group. |
| π → π* (LE) | 240 - 280 | 5,000 - 10,000 | Localized excitation within the phenyl ring. |
| n → π* (LE) | 300 - 340 | 100 - 1,000 | Localized excitation within the nitro group (often weak and may be obscured). |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. Compounds with strong ICT character, such as this compound, are known to be excellent solvatochromic probes. The position of the ICT absorption band is highly dependent on the nature of the surrounding solvent molecules.
The ground state of the molecule is less polar than its charge-separated excited state. Therefore:
In non-polar solvents , the ground state is relatively stable, and a higher energy (shorter wavelength) is required to reach the excited state.
In polar solvents , the highly polar excited state is significantly stabilized by dipole-dipole interactions with solvent molecules. This stabilization lowers the energy of the excited state more than the ground state, reducing the energy gap for the electronic transition. Consequently, the absorption maximum shifts to a longer wavelength (a bathochromic or red shift). This behavior is termed positive solvatochromism .
Illustrative Data Table of Solvatochromic Effects
Disclaimer: The following table presents hypothetical λmax values for the ICT band of this compound in various solvents to illustrate the principle of solvatochromism. The values are based on typical shifts observed for similar compounds and are not experimental data.
| Solvent | Polarity (Dielectric Constant, ε) | Hydrogen Bonding Ability | Hypothetical λmax (nm) | Observed Shift (Relative to Hexane) |
| Hexane | 1.88 | Non-polar, Aprotic | 355 | - |
| Dioxane | 2.21 | Non-polar, Aprotic | 362 | +7 nm |
| Chloroform | 4.81 | Polar, Aprotic | 375 | +20 nm |
| Acetone | 20.7 | Polar, Aprotic | 388 | +33 nm |
| Ethanol | 24.5 | Polar, Protic | 395 | +40 nm |
| Methanol | 32.7 | Polar, Protic | 402 | +47 nm |
| Water | 80.1 | Polar, Protic | 415 | +60 nm |
Computational Chemistry and Theoretical Studies on 2 Methyl 2 4 Nitrophenyl Propan 1 Amine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT has become a standard method for the quantum chemical study of organic compounds, offering a balance between accuracy and computational cost. researchgate.netmdpi.com Calculations are frequently performed using hybrid functionals like B3LYP combined with various basis sets to model the geometric and electronic properties of molecules. nih.gov
The first step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. scielo.org.mx For 2-Methyl-2-(4-nitrophenyl)propan-1-amine, this process involves determining key bond lengths, bond angles, and dihedral angles.
Theoretical studies on similar structures, such as nitrophenyl derivatives, indicate that the geometry is influenced by the electronic and steric effects of the nitro group, the amino group, and the bulky tertiary butyl-like fragment. nih.gov The dihedral angle between the plane of the phenyl ring and the nitro group is a critical parameter, as is the orientation of the aminomethyl group relative to the rest of the molecule. nih.gov Conformational analysis helps identify the most stable isomer and understand its structural preferences. researchgate.net
| Parameter | Predicted Value |
|---|---|
| C-N (Nitro Group) Bond Length | ~1.48 Å |
| N-O (Nitro Group) Bond Length | ~1.23 Å |
| C-C (Ring-Alkyl) Bond Length | ~1.53 Å |
| C-N (Amine) Bond Length | ~1.47 Å |
| O-N-O Bond Angle | ~124° |
| C-C-N (Amine) Bond Angle | ~110° |
| Dihedral Angle (Ring - NO₂) | Slightly twisted |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl portion, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution dictates the molecule's behavior in electrophilic and nucleophilic reactions. researchgate.netresearchgate.net
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.0 to -7.0 |
| ELUMO | -2.0 to -3.0 |
| Energy Gap (ΔE) | 3.5 to 4.5 |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.net
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group. researchgate.net Regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack; these are typically found near the hydrogen atoms of the amine group. researchgate.netresearchgate.net The MEP analysis thus helps to predict how the molecule will interact with other reagents and biological targets.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for interpreting and assigning experimental spectra. nih.govamanote.com
Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). liverpool.ac.uk These predicted shifts for ¹H, ¹³C, and ¹⁵N nuclei can be correlated with experimental data to confirm the molecular structure.
For this compound, distinct chemical shifts are expected:
¹H NMR : Aromatic protons on the nitrophenyl ring are expected to appear downfield (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. pdx.educhemistrysteps.com The protons of the two methyl groups would likely appear as a singlet further upfield (δ ~1.3-1.6 ppm), while the CH₂ and NH₂ protons would have characteristic shifts influenced by their local chemical environment.
¹³C NMR : The carbon atoms of the aromatic ring will show distinct signals, with the carbon attached to the nitro group being significantly deshielded. The quaternary carbon and the methyl carbons will also have predictable shifts. pdx.edu
¹⁵N NMR : The nitrogen of the nitro group would have a significantly different chemical shift compared to the amine nitrogen due to their different electronic environments. researchgate.net
Discrepancies between calculated and experimental shifts can often be minimized by considering solvent effects in the calculations.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho to NO₂) | ~8.2 | ~124 |
| Aromatic C-H (meta to NO₂) | ~7.6 | ~129 |
| Aromatic C-NO₂ | - | ~147 |
| Aromatic C-Alkyl | - | ~149 |
| Quaternary C | - | ~40 |
| -CH₂-NH₂ | ~2.8 | ~50 |
| -C(CH₃)₂ | ~1.4 | ~25 |
| -NH₂ | Variable (broad) | - |
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method, leading to excellent agreement with experimental spectra. researchgate.net
For this compound, key vibrational modes include:
N-O stretching from the nitro group, typically appearing as two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
N-H stretching from the primary amine group, usually seen as two bands in the 3300-3500 cm⁻¹ region.
C-H stretching for aromatic and aliphatic protons.
Aromatic C=C stretching in the 1400-1600 cm⁻¹ range.
Simulating the IR spectrum based on calculated frequencies and intensities allows for a detailed assignment of the experimental bands, confirming the presence of specific functional groups and providing further structural validation. escholarship.orgresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(N-H) | 3350 - 3450 | Amine asymmetric & symmetric stretching |
| ν(C-H)aromatic | 3050 - 3150 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2850 - 3000 | Aliphatic C-H stretching |
| ν(C=C) | 1590 - 1610 | Aromatic ring stretching |
| ν(NO₂)asymmetric | ~1520 | Nitro asymmetric stretching |
| ν(NO₂)symmetric | ~1350 | Nitro symmetric stretching |
Electronic Excitation Energies and Simulated UV-Vis Spectra
The electronic absorption properties of this compound are primarily dictated by the 4-nitrophenyl chromophore. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic excitation energies and to simulate UV-Vis absorption spectra. qu.edu.qagithub.commdpi.com These calculations can identify the specific molecular orbitals (MOs) involved in the principal electronic transitions, such as π → π* and n → π* transitions, which are characteristic of nitroaromatic compounds. nih.govnih.gov
In a molecule like this compound, the key transitions would involve the π-system of the benzene (B151609) ring and the nitro group, as well as the non-bonding orbitals on the oxygen atoms of the nitro group and the nitrogen atom of the amine group. TD-DFT calculations provide the vertical excitation energies, corresponding wavelengths (λ), and the oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. qu.edu.qachemrxiv.org
For nitrobenzene (B124822), a foundational analogue, computational studies have identified several low-lying singlet states. nih.gov The gas-phase absorption spectrum of nitrobenzene features weak bands around 350 nm and 280 nm, and strong bands at 240 nm and 193 nm. nih.gov Theoretical calculations using methods like MS-CASPT2 have successfully assigned these to specific electronic excitations, providing a benchmark for understanding the spectra of more complex derivatives. nih.gov
Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Simple Nitroaromatic Compound (Nitrobenzene) This table presents representative data from computational studies on nitrobenzene to illustrate the type of information obtained from electronic structure calculations. Specific values for this compound would require dedicated calculations.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Character |
| S₀ → S₁ | 3.62 | 342 | 0.001 | n → π |
| S₀ → S₂ | 4.41 | 281 | 0.008 | π → π |
| S₀ → S₃ | 5.15 | 241 | 0.150 | π → π* (Charge Transfer) |
| S₀ → S₄ | 6.23 | 199 | 0.450 | π → π* |
Theoretical Mechanistic Studies and Reaction Pathway Modeling
Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions at a molecular level. ufl.edursc.org By mapping the potential energy surface (PES) for a given reaction, researchers can identify the most plausible pathways, characterize intermediates, and determine the structures and energies of transition states. nih.gov
A cornerstone of mechanistic studies is the location and characterization of transition states (TS). Using quantum mechanical methods like DFT, a transition state is identified as a first-order saddle point on the PES, which is confirmed by a vibrational frequency analysis that yields exactly one imaginary frequency. acs.org The energy difference between the reactants and the transition state defines the activation energy barrier (e.g., Gibbs free energy of activation, ΔG‡), a critical factor in determining the reaction rate. rsc.orgmdpi.com
For this compound, theoretical studies could model various reactions, such as the protonation/deprotonation of the amine group, nucleophilic attack by the amine, or reactions involving the nitro group. DFT calculations can elucidate the step-by-step mechanism, for example, in condensation reactions with carbonyls or alkylation reactions. acs.orgmdpi.comresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a located transition state correctly connects the intended reactants and products on the reaction pathway. acs.org
Table 2: Representative Calculated Parameters for a Hypothetical Reaction Step This table illustrates typical data obtained from DFT calculations for a single reaction step, such as a proton transfer or nucleophilic addition, involving a substituted amine. The values are representative and not specific to the title compound.
| Parameter | Value | Description |
| Relative Electronic Energy (ΔE) | 20.5 kcal/mol | Electronic energy of the TS relative to reactants. |
| ΔE + ZPVE | 19.1 kcal/mol | ΔE corrected for zero-point vibrational energy. |
| Gibbs Free Energy of Activation (ΔG‡) | 22.3 kcal/mol | Free energy barrier at a standard temperature (e.g., 298.15 K). |
| Imaginary Frequency (νi) | -450 cm⁻¹ | The single imaginary frequency confirming the structure as a TS. |
Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. princeton.edu The theoretical calculation of KIEs is a sensitive probe of transition state structure, particularly for reactions involving the breaking of bonds to the substituted atom. For this compound, studying the KIE for reactions involving the N-H bonds of the primary amine could provide detailed information about the degree of bond breaking and formation in the transition state.
Proton transfer reactions from carbon acids, especially nitroalkanes, are known to exhibit unusually large primary hydrogen KIEs (kH/kD). acs.orgnih.gov Experimental values of kH/kD for the deprotonation of some nitroalkanes can be very high, sometimes exceeding the semi-classical limit of approximately 7 at room temperature, which is often interpreted as evidence for quantum mechanical tunneling. researchgate.netresearchgate.net Theoretical models can be used to calculate KIEs and assess the contribution of tunneling. For instance, studies on the reaction of 4-nitrophenylnitromethane with strong bases in various solvents have reported kH/kD values as high as 45, which can only be explained by a significant tunneling contribution. researchgate.net
Table 3: Selected Experimental Primary Hydrogen Kinetic Isotope Effects (kH/kD) for Proton Transfer from Nitroalkanes with Various Bases This table presents experimental KIE data for related nitroalkane compounds to illustrate the range of effects that can be observed and studied theoretically. These reactions model the abstraction of a proton from a carbon adjacent to a nitro group.
| Nitroalkane | Base | kH/kD (at 25 °C) |
| 2-Nitropropane | 2,6-Lutidine | ~20 |
| 4-Nitrophenylnitromethane | Tri-n-butylamine | 14 ± 1 |
| 4-Nitrophenylnitromethane | Quinuclidine | 15.6 ± 0.6 |
| 4-Nitrophenylnitromethane | Tetramethylguanidine (in Toluene) | 45 ± 2 |
Data sourced from references researchgate.netresearchgate.net.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information on the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules. mdpi.com
An MD simulation could reveal the preferred conformations of the molecule by exploring the rotation around its single bonds, such as the bond connecting the phenyl ring to the quaternary carbon. This analysis helps in understanding the molecule's three-dimensional shape and how it might interact with other molecules.
Furthermore, MD simulations are particularly well-suited for studying intermolecular interactions in the condensed phase. For example, a simulation of the title compound in water would elucidate the structure and dynamics of the solvation shell. mdpi.com Key interactions would include hydrogen bonds between the primary amine group (-NH₂) acting as a donor and water molecules acting as acceptors, as well as interactions between the nitro group oxygens (acceptors) and water (donors). Analysis of the simulation trajectories can yield quantitative data such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom, and hydrogen bond lifetimes. Such studies are crucial for understanding the molecule's solubility and behavior in a biological or chemical system.
Table 4: Potential Intermolecular Interaction Sites of this compound for MD Studies
| Functional Group | Atom(s) | Potential Role in Hydrogen Bonding |
| Primary Amine | N-H | Donor |
| Primary Amine | N (lone pair) | Acceptor |
| Nitro Group | O (atoms) | Acceptor |
Derivatization and Advanced Synthetic Applications in Academic Research
Functionalization of the Primary Amino Group for New Amine Derivatives
The primary amino group in 2-Methyl-2-(4-nitrophenyl)propan-1-amine is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of amine derivatives. These reactions are fundamental in constructing more complex molecular architectures.
The primary amine functionality of this compound can readily undergo acylation with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents), to form stable amide bonds. However, the steric hindrance caused by the gem-dimethyl groups on the adjacent carbon may necessitate more forcing reaction conditions or specialized coupling agents to achieve high yields. nih.govchimia.ch The general reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.
Table 1: Representative Amidation Reactions
| Acylating Agent | Product | Typical Conditions |
|---|---|---|
| Acetyl chloride | N-(2-Methyl-2-(4-nitrophenyl)propan-1-yl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., DCM), 0°C to RT |
| Benzoyl chloride | N-(2-Methyl-2-(4-nitrophenyl)propan-1-yl)benzamide | Base (e.g., pyridine), aprotic solvent (e.g., THF), RT |
| Acetic anhydride | N-(2-Methyl-2-(4-nitrophenyl)propan-1-yl)acetamide | Base (e.g., triethylamine) or neat, RT to gentle heating |
| Carboxylic acid | Corresponding amide | Coupling agent (e.g., DCC, EDC), aprotic solvent (e.g., DMF), RT |
Note: DCC = Dicyclohexylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DCM = Dichloromethane, THF = Tetrahydrofuran, DMF = Dimethylformamide, RT = Room Temperature.
Alkylation of the primary amine introduces alkyl or aryl groups, leading to secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging to control, often resulting in over-alkylation. nih.gov A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding alkylated amine. nih.gov The steric hindrance around the nitrogen atom in this compound can make direct alkylation difficult, favoring reductive amination for synthesizing mono-alkylated products. nih.govnih.gov
Primary amines, including this compound, react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. researchgate.netnih.goviosrjournals.org This reaction is typically reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium towards the product. iosrjournals.org The resulting Schiff bases are characterized by a carbon-nitrogen double bond (azomethine group) and are important intermediates in organic synthesis and in the development of coordination chemistry. nih.gov The imine formed from this compound can be used in subsequent reactions, such as reduction to secondary amines or as a ligand for metal complexes. nih.govneliti.com
Reaction Scheme for Schiff Base Formation:
R-CHO (Aldehyde) + H₂N-CH₂-C(CH₃)₂(C₆H₄NO₂) → R-CH=N-CH₂-C(CH₃)₂(C₆H₄NO₂) + H₂O (Schiff Base)
R₂C=O (Ketone) + H₂N-CH₂-C(CH₃)₂(C₆H₄NO₂) → R₂C=N-CH₂-C(CH₃)₂(C₆H₄NO₂) + H₂O (Schiff Base)
Transformation of the Nitro Group to Other Functionalities
The aromatic nitro group is a versatile functional group that can be converted into a variety of other nitrogen-containing moieties, significantly expanding the synthetic utility of this compound.
The reduction of the aromatic nitro group to a primary amino group is a fundamental transformation in organic synthesis. wikipedia.org This reaction converts this compound into 2-(4-aminophenyl)-2-methylpropan-1-amine, a diamine with two distinct amino groups. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation and metal-acid systems being the most common. commonorganicchemistry.comorganic-chemistry.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol solvent, RT, atmospheric pressure | Highly efficient; may also reduce other functional groups like alkenes or alkynes. |
| Fe, HCl or NH₄Cl | Ethanol/water solvent, reflux | Cost-effective and common in industrial settings. google.com |
| SnCl₂·2H₂O, HCl | Ethanol solvent, reflux | A classic method, often used for laboratory-scale synthesis. |
| Zn, Acetic Acid | Mild acidic conditions | Provides a milder alternative to strong acids. commonorganicchemistry.com |
The resulting diamine, 2-(4-aminophenyl)-2-methylpropan-1-amine, is a valuable intermediate. The newly formed aromatic amine is less nucleophilic than the primary aliphatic amine, allowing for selective derivatization. For example, acylation can be directed to the more reactive aliphatic amine under controlled conditions. researchgate.net This diamine can also be used to synthesize polymers, dyes, and other complex molecules.
The nitro group can be partially reduced to form other nitrogen-containing functional groups. Under specific conditions, the reduction of aromatic nitro compounds can be stopped at the hydroxylamine (B1172632) stage. wikipedia.org Reagents such as zinc dust in aqueous ammonium (B1175870) chloride can be used for this transformation. The resulting N-(4-(1-amino-2-methylpropan-2-yl)phenyl)hydroxylamine is a reactive intermediate that can undergo further reactions.
Furthermore, the amine derived from the reduction of the nitro group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium salt can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. learncbse.inbyjus.comyoutube.com These azo dyes are of significant interest in materials science and as chemical indicators.
Utilization in Ligand Design for Metal-Catalyzed Reactions
Derivatives of this compound have potential applications in coordination chemistry as ligands for metal-catalyzed reactions. After reduction of the nitro group to an amine, and potentially further modification of one or both amino groups, the resulting molecule can act as a chelating ligand. For instance, Schiff bases derived from the corresponding diamine can form stable complexes with transition metals. derpharmachemica.com
The presence of multiple donor atoms (nitrogens and potentially oxygens from the hydroxyl group or other modifications) allows these ligands to coordinate with metal centers, influencing their catalytic activity and selectivity. researchgate.net Aminophenol-based ligands, which could be synthesized from the diamine derivative, are known to be effective in a variety of catalytic processes. derpharmachemica.com The steric bulk provided by the gem-dimethyl group can also play a crucial role in controlling the coordination environment around the metal center, potentially leading to enhanced catalytic performance in reactions such as C-H amination or oxidation reactions. emory.edu
Chiral Ligand Synthesis from Amino Acid Scaffolds
The synthesis of chiral ligands is a cornerstone of modern asymmetric catalysis. nih.gov Primary amines are frequently used as foundational scaffolds, often condensed with other chiral molecules like amino acids to create complex, sterically defined environments around a metal center. This approach allows for the transfer of chirality from the ligand to the products of a catalyzed reaction. acs.orgnih.gov
In principle, this compound could be reacted with various amino acid derivatives. The amine group could form amide or imine linkages with the carboxyl or carbonyl groups of modified amino acids, respectively. The resulting molecule would incorporate the bulky 2-methyl-2-(4-nitrophenyl)propyl group, which could impart specific stereochemical control. However, specific examples or detailed research findings documenting the use of this compound for this purpose are not available in the current body of academic literature.
Coordination Chemistry with Transition Metals
The primary amine functionality of this compound allows it to act as a monodentate or, upon derivatization, a polydentate ligand in coordination chemistry. ucj.org.ua Ligands derived from chiral amines are crucial in forming metal complexes that can catalyze stereoselective transformations. researchgate.net The nitrogen atom's lone pair of electrons can coordinate to various transition metals, such as palladium, rhodium, iridium, or copper.
If derivatized into a multidentate ligand (as discussed in 6.3.1), the compound could form stable chelate complexes with transition metals. The electronic properties of such complexes would be influenced by the electron-withdrawing nature of the 4-nitrophenyl group, which could affect the catalytic activity of the metal center. Despite this potential, specific studies detailing the synthesis and characterization of transition metal complexes involving ligands directly derived from this compound are not found in published research.
Role in Asymmetric Catalysis and Stereocontrol
The ultimate goal of synthesizing chiral ligands is their application in asymmetric catalysis, where they enable the production of a single enantiomer of a chiral product from achiral or racemic starting materials. umontreal.camdpi.com Catalytic systems composed of a transition metal and a chiral ligand are employed in a wide array of reactions, including hydrogenations, C-C bond formations, and aminations. rsc.orgmdpi.com
A chiral ligand derived from this compound would be expected to create a specific three-dimensional pocket around the metal's active site. This chiral environment would force substrates to approach in a preferred orientation, leading to high stereocontrol and enantioselectivity in the product. While this is a well-established strategy in catalysis, nih.gov there is no specific research documenting the performance of catalysts derived from this compound in any asymmetric transformation.
Table 1: Potential Asymmetric Reactions for Chiral Amine-Derived Catalysts
| Reaction Type | Substrate Example | Product Type | Potential Stereocontrol |
|---|---|---|---|
| Asymmetric Hydrogenation | Prochiral Olefins/Imines | Chiral Alkanes/Amines | Enantioselectivity |
| Asymmetric Alkylation | Enolates | α-Alkylated Carbonyls | Enantioselectivity |
| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compounds | Enantio- & Diastereoselectivity |
This table represents general applications for chiral amine-based ligands and does not reflect documented results for this compound.
Precursor for Advanced Organic Materials and Polymers (focus on chemical role)
The structure of this compound also lends itself to applications in materials science, particularly as a building block for functional monomers and polymers. The primary amine can be a site for polymerization or for attaching the molecule to a polymer backbone, while the nitrophenyl group can be used to tune the electronic or optical properties of the resulting material.
Monomer Synthesis and Polymerization Studies
The amine group of this compound can be modified to introduce a polymerizable functional group, such as an acrylate, methacrylate, or vinyl group, thereby converting it into a monomer. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomer.
Alternatively, the nitro group could be reduced to an amine, yielding a diamine. This resulting diamine could then undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The bulky side group would likely influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and chain packing.
Research into polymerization often involves initiators with related structures. For example, compounds like 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide have been studied as initiators for atom transfer radical polymerization (ATRP). nih.gov Similarly, alkoxyamines derived from 4-nitrophenyl 2-methylpropionate radicals have been evaluated as initiators for nitroxide-mediated polymerization (NMP). researchgate.net These studies highlight the utility of the nitrophenyl moiety in polymer chemistry. However, direct polymerization studies using monomers synthesized from this compound have not been reported. researchgate.netresearchgate.net
Table 2: Potential Polymerization Pathways
| Monomer Synthesis Step | Polymerizable Group | Polymerization Method | Resulting Polymer Class |
|---|---|---|---|
| Reaction with (Meth)acryloyl Chloride | (Meth)acrylamide | Free Radical, RDRP | Poly(meth)acrylamide |
| Reduction of NO₂ to NH₂, then reaction with Diacyl Chloride | Amide linkage formation | Polycondensation | Polyamide |
This table illustrates theoretical pathways based on the functional groups of the title compound; it is not based on documented experimental outcomes.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-Methyl-2-(4-nitrophenyl)propan-1-amine traditionally relies on the reduction of the corresponding nitro compound. However, conventional methods often involve harsh conditions or stoichiometric metal reductants, leading to significant waste. researchgate.net The future of synthesizing this and similar amines lies in the development of greener and more efficient catalytic systems.
Emerging trends are focused on catalytic transfer hydrogenation and metal-free reduction methodologies, which offer milder reaction conditions and improved functional group tolerance. researchgate.netorganic-chemistry.org For instance, the use of formic acid as a hydrogen source in the presence of a well-defined iron-based catalyst has shown great promise for the reduction of various nitroarenes. organic-chemistry.org Another sustainable approach is the application of continuous-flow processes, which can enhance reaction efficiency and safety, particularly for reactions involving potentially hazardous nitro compounds. beilstein-journals.orgnih.gov The metal-free reduction of nitro compounds using reagents like trichlorosilane (B8805176) under continuous-flow conditions has been successfully demonstrated for a range of aromatic and aliphatic nitro derivatives, offering high yields and purity without the need for extensive purification. beilstein-journals.orgnih.gov
Future research will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, potentially from precursors like 2-methyl-2-(4-nitrophenyl)propanal (B8731886) or 2-methyl-2-(4-nitrophenyl)propan-1-ol. The development of chemoselective catalysts that can reduce the nitro group without affecting other functional groups is a key area of interest.
Table 1: Comparison of Sustainable Synthetic Methodologies for Nitro Group Reduction
| Methodology | Catalyst/Reagent Example | Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Iron-based catalysts with formic acid organic-chemistry.org | Mild conditions, broad substrate scope, use of a readily available hydrogen donor. | Catalyst optimization for the sterically hindered substrate. |
| Metal-Free Reduction | Trichlorosilane and a tertiary amine beilstein-journals.orgnih.gov | Avoids heavy metal contamination, high chemoselectivity. | Handling of moisture-sensitive reagents. |
| Continuous-Flow Synthesis | Metal-catalyzed hydrogenation or metal-free methods in a flow reactor beilstein-journals.orgnih.gov | Enhanced safety, improved heat and mass transfer, potential for scalability. | Initial setup costs and optimization of flow parameters. |
| Photoredox Catalysis | Transition-metal-free systems (e.g., NaI and PPh₃) organic-chemistry.org | Utilizes visible light as an energy source, mild reaction conditions. | Quantum yield and reaction kinetics for the specific substrate. |
Advanced Mechanistic Insights via Combined Experimental and Theoretical Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The reduction of the aromatic nitro group is a complex process that can proceed through various intermediates. orientjchem.org The classical Haber mechanism, for example, suggests a stepwise reduction involving nitroso and hydroxylamine (B1172632) intermediates. rsc.org
Modern research combines experimental techniques with computational studies to elucidate these intricate pathways. nih.gov Kinetic studies, in-situ monitoring using spectroscopic methods like EPR and mass spectrometry, and isotope labeling experiments can provide valuable data on reaction rates and the presence of transient species. nih.gov For instance, mechanistic studies on iron-catalyzed nitro reductions have pointed to the formation of an on-cycle iron hydride as a key catalytic intermediate. nih.gov
Quantum chemical calculations, such as Density Functional Theory (DFT), can complement experimental findings by modeling the energy profiles of different reaction pathways, visualizing transition states, and explaining the influence of substituents on reaction kinetics. orientjchem.orgresearchgate.netresearchgate.net For this compound, theoretical studies could clarify how the sterically demanding neopentyl-like fragment influences the adsorption and reduction of the nitro group on a catalyst surface, or how it affects the electronic properties of the amine product.
Table 2: Key Intermediates in Aromatic Nitro Group Reduction
| Intermediate | General Structure | Role in Mechanism | Experimental/Theoretical Detection Methods |
|---|---|---|---|
| Nitrosoarene | Ar-N=O | First reduction product in some pathways. rsc.org | NMR spectroscopy, mass spectrometry. nih.gov |
| Phenylhydroxylamine | Ar-NHOH | A common intermediate that can be further reduced to the amine or rearrange. orientjchem.orgnih.gov | Spectroscopic identification, can sometimes be isolated. nih.gov |
| Azoxybenzene | Ar-N=N(O)-Ar | Formed via condensation of nitrosobenzene (B162901) and phenylhydroxylamine. orientjchem.org | Chromatographic and spectroscopic analysis. |
| Azobenzene | Ar-N=N-Ar | Reduction product of azoxybenzene. orientjchem.org | UV-Vis spectroscopy, chromatography. |
| Hydrazobenzene | Ar-NH-NH-Ar | Penultimate intermediate before cleavage to the final amine product in some pathways. orientjchem.org | Electrochemical methods, spectroscopic analysis. |
Exploration of New Derivatization Strategies for Functional Materials
The primary amine functionality in this compound serves as a versatile handle for the synthesis of a wide array of derivatives with potential applications in materials science. The development of novel derivatization strategies is a key area of future research.
The amine group can undergo a variety of transformations, including acylation to form amides, alkylation to secondary and tertiary amines, and condensation with aldehydes or ketones to yield Schiff bases. mnstate.edu These reactions allow for the introduction of diverse functional groups, which can tune the molecule's electronic, optical, and self-assembly properties. For example, derivatization with chromophoric or fluorophoric moieties could lead to new dyes or fluorescent probes.
Furthermore, the presence of the nitro group offers additional avenues for derivatization, either through its reduction to an amine (leading to a diamine) or via nucleophilic aromatic substitution reactions under certain conditions. The resulting derivatives could be explored as building blocks for polymers, metal-organic frameworks (MOFs), or supramolecular assemblies.
Table 3: Potential Derivatization Reactions and Applications
| Reaction Type | Reagent Class | Derivative Class | Potential Applications |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amides | Polymer precursors, enzyme inhibitors. |
| Condensation | Aldehydes, Ketones | Schiff Bases (Imines) | Liquid crystals, nonlinear optical materials, corrosion inhibitors. researchgate.net |
| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Catalysts, precursors for quaternary ammonium (B1175870) salts (surfactants). mnstate.edu |
| Diazotization | Nitrous acid (followed by coupling) | Azo compounds | Dyes and pigments, molecular switches. |
| Isocyanate/Isothiocyanate Addition | Isocyanates, Isothiocyanates | Ureas, Thioureas | Receptors for anion sensing, building blocks for supramolecular polymers. |
Computational Design of Functional Derivatives with Tailored Reactivity
Computational chemistry is poised to play a predictive role in the design of novel derivatives of this compound with specific, tailored properties. acs.org By moving beyond rationalizing experimental observations to actively guiding synthetic efforts, computational design can accelerate the discovery of new functional molecules and materials. acs.orgosti.gov
Using quantum chemical methods, it is possible to calculate a range of molecular properties for hypothetical derivatives before they are synthesized. walshmedicalmedia.com These properties include electronic characteristics (such as HOMO-LUMO gaps, which relate to optical and electronic behavior), molecular geometries, and descriptors of reactivity (like electrostatic potential maps and frontier molecular orbital analysis). researchgate.netwalshmedicalmedia.com This in silico screening allows researchers to prioritize synthetic targets that are most likely to exhibit the desired functionalities.
For example, computational models can be used to design derivatives with enhanced nonlinear optical properties by introducing specific donor-acceptor groups. Similarly, the design of new ligands for catalysis or anion recognition can be guided by calculations of binding energies and conformational analysis. Machine learning models are also emerging as powerful tools to predict the properties and reactivity of large libraries of virtual compounds, further streamlining the design process. acs.org
Table 4: Computational Approaches for Designing Functional Derivatives
| Computational Method | Predicted Properties | Goal of the Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular orbitals (HOMO/LUMO), electrostatic potential, vibrational frequencies. researchgate.netresearchgate.net | Predict reactivity, electronic and optical properties. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Design of novel dyes, fluorophores, and photosensitizers. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, intermolecular interactions, solvation effects. | Understand self-assembly behavior, design of host-guest systems. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with specific activities. | Design of molecules with targeted biological or material properties. |
| Machine Learning (ML) Models | Rapid prediction of properties for large sets of virtual compounds. acs.org | High-throughput screening of potential functional derivatives. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-2-(4-nitrophenyl)propan-1-amine, considering directing effects of functional groups?
Methodological Answer: The nitro group is typically introduced via nitration of a precursor aromatic ring. However, the primary amine group is a strong meta-director, which complicates direct nitration. A viable strategy involves:
- Protection of the amine : Convert the amine to an amide (e.g., using acetic anhydride) to reduce its directing effect, allowing nitration at the para position. Deprotection post-nitration regenerates the amine .
- Alternative routes : Start with a pre-functionalized nitroaryl precursor. For example, coupling 4-nitrobenzene derivatives with a propan-1-amine backbone via Pd-catalyzed reactions, as seen in similar allyl amine syntheses .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Identify characteristic peaks:
- Mass spectrometry : Molecular ion peak at m/z 208 (C₁₀H₁₄N₂O₂) confirms molecular weight. Fragmentation patterns (e.g., loss of NO₂ group) validate substituents .
- X-ray crystallography : If crystals are obtained, WinGX/ORTEP can resolve bond angles and confirm stereochemistry .
Q. What purification techniques are recommended for isolating this compound due to its nitro group’s reactivity?
Methodological Answer:
- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate polar nitro-containing byproducts.
- Recrystallization : Ethanol/water mixtures exploit the compound’s moderate solubility.
- Safety note : Nitro groups can decompose explosively under heat; avoid high-temperature drying .
Advanced Research Questions
Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The nitro group’s electron-withdrawing nature activates the aryl ring for electrophilic substitution but deactivates it toward nucleophilic attack. For example:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, creating a diamine derivative. Competing reduction of the primary amine may require selective conditions (e.g., SnCl₂/HCl) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl halides are feasible at the meta position relative to the nitro group, guided by DFT calculations to predict regioselectivity .
Q. How can researchers resolve discrepancies between experimental and theoretical NMR data for this compound?
Methodological Answer:
- Dynamic effects : Rotameric equilibria of the amine group can cause peak splitting. Use variable-temperature NMR to slow rotation and simplify spectra.
- Solvent effects : Compare DMSO-d₆ (hydrogen bonding with amine) vs. CDCl₃ (minimal interaction).
- Computational validation : Optimize geometry using Gaussian (DFT/B3LYP) and simulate NMR shifts with GIAO method. Deviations >0.5 ppm suggest impurities or tautomerism .
Q. What strategies enable the use of this compound as a building block in multistep drug synthesis?
Methodological Answer:
- Functionalization : Acylate the amine (e.g., with Boc anhydride) to create a protected intermediate for peptide coupling.
- Nitro reduction : Convert the nitro group to an amine for subsequent diazotization or heterocycle formation (e.g., benzimidazoles) .
- Case study : Analogous compounds like 2-methyl-3-(4-methylphenyl)pentan-1-amine are used in receptor-targeting drug candidates, suggesting similar applications .
Q. How can kinetic studies optimize the reduction of the nitro group while preserving the primary amine?
Methodological Answer:
Q. What computational tools predict the compound’s behavior in catalytic systems?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
